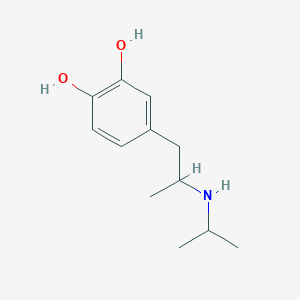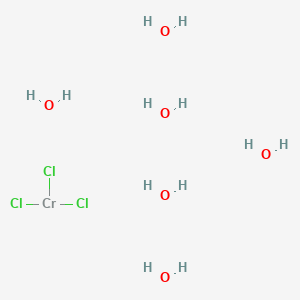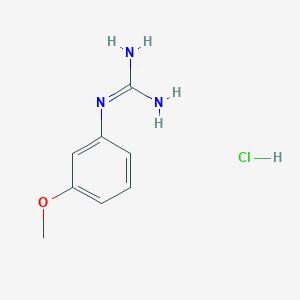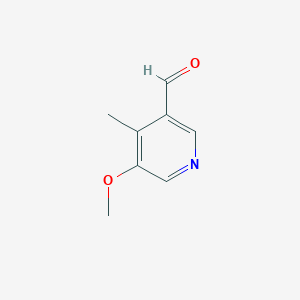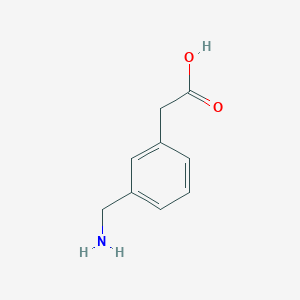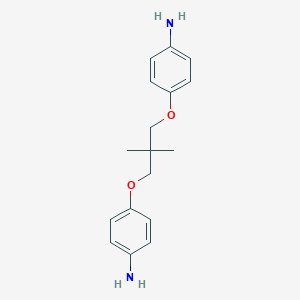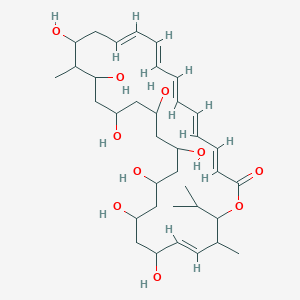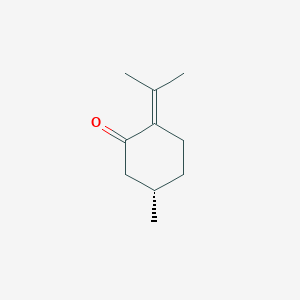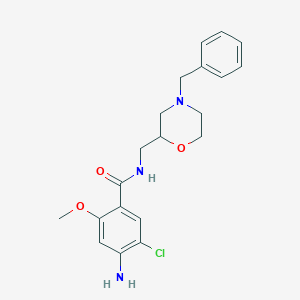
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide, also known as BMS-986001, is a novel compound with potential therapeutic applications in the field of oncology. The compound belongs to the class of small-molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development of various cancers.
Mecanismo De Acción
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exerts its anti-tumor effects by selectively binding to the bromodomains of the BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as c-Myc and Bcl-2, and the upregulation of tumor suppressor genes, such as p21 and p27. The net result is the induction of apoptosis and cell cycle arrest in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory properties, which may have therapeutic implications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide is its specificity for the BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the compound's potency and selectivity can also pose challenges in terms of dosing and administration in preclinical and clinical studies. Another limitation is the potential for resistance to develop, as has been observed with other BET inhibitors.
Direcciones Futuras
Several potential future directions for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide research include:
1. Combination therapy: 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may be used in combination with other anti-cancer agents to enhance its efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may help to identify patients who are most likely to benefit from the treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide in various cancer types.
4. Mechanistic studies: Further studies are needed to elucidate the precise mechanisms of action of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide and its effects on gene expression and epigenetic regulation.
5. Drug development: The development of more potent and selective BET inhibitors may lead to the development of more effective anti-cancer therapies.
Métodos De Síntesis
The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzyl-2-morpholinylmethanamine to yield the intermediate, which is subsequently reacted with 4-aminobenzamide to obtain the final product.
Aplicaciones Científicas De Investigación
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). Preclinical studies have shown that 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exhibits potent anti-tumor activity by inhibiting the BET proteins, which are known to regulate the expression of genes that promote cancer cell proliferation and survival.
Propiedades
Número CAS |
112885-23-1 |
|---|---|
Nombre del producto |
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
Fórmula molecular |
C20H24ClN3O3 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-19-10-18(22)17(21)9-16(19)20(25)23-11-15-13-24(7-8-27-15)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13,22H2,1H3,(H,23,25) |
Clave InChI |
HLPODFYVEMCHBL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
Sinónimos |
4-ABMMB 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




